2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid
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Overview
Description
2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid is an organic compound characterized by the presence of a phenyl group attached to an acetic acid moiety, with an oxobut-1-enyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the hydrolysis of benzyl cyanide, followed by ketonic decarboxylation to form the desired product. This process can be scaled up for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxobut-1-enyl group to an alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid include:
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Cinnamic acid: Features a phenyl group with an acrylic acid substituent.
Benzoic acid: Comprises a phenyl group with a carboxylic acid substituent.
Uniqueness
This compound is unique due to its oxobut-1-enyl substituent, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[3-(3-oxobut-1-enyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)5-6-10-3-2-4-11(7-10)8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
ISYKDRSVLFMOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC(=C1)CC(=O)O |
Origin of Product |
United States |
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